2-Bromo-4-(2,5-dimethoxyphenyl)-1-butene
Overview
Description
4-Bromo-2,5-dimethoxyphenethylamine, also known as 2C-B, is a 2-arylethylamine compound where the aryl moiety is 4-bromo-2,5-dimethoxyphenyl . It is a DEA Schedule I controlled substance, indicating it has no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse .
Molecular Structure Analysis
The molecular formula of 2C-B is C10H14BrNO2 . The IUPAC name is 2-(4-bromo-2,5-dimethoxyphenyl)ethanamine . The InChI and SMILES strings provide more detailed structural information .Mechanism of Action
Target of Action
The primary targets of 2-Bromo-4-(2,5-dimethoxyphenyl)-1-butene are the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A . These receptors are part of the serotonin receptor family and play a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and sensory perception.
Mode of Action
This compound acts as a partial agonist at the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A . This means it binds to these receptors and activates them, but not to their full capacity. This partial activation can lead to changes in the transmission of serotonin signals, which can alter mood and perception.
Pharmacokinetics
It is known that the onset of action when taken orally is between20-40 minutes . The elimination half-life is approximately 2.48 ± 3.20 hours , indicating that the compound is relatively quickly metabolized and removed from the body.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its influence on serotonin transmission. By acting as a partial agonist at certain serotonin receptors, it can alter the normal signaling processes of these receptors. This can lead to changes in mood and perception, and in some cases, it may produce hallucinogenic effects .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of 2-Bromo-4-(2,5-dimethoxyphenyl)-1-butene vary with different dosages in animal models .
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is thought to interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is believed that certain targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Properties
IUPAC Name |
2-(3-bromobut-3-enyl)-1,4-dimethoxybenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-9(13)4-5-10-8-11(14-2)6-7-12(10)15-3/h6-8H,1,4-5H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUJVFAMPFLIFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCC(=C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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